Cas no 168560-42-7 (β-Amino-4-octylbenzenebutanol Hydrochloride)

β-Amino-4-octylbenzenebutanol Hydrochloride 化学的及び物理的性質
名前と識別子
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- Fingolimod Impurity 12 HCl
- Fingolimod Deshydroxymethyl Impurity
- β-Amino-4-octylbenzenebutanol Hydrochloride
- Fingolimod Palmitate Amide Impurity
- Fingolimod Impurity 12 Hydrochloride
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β-Amino-4-octylbenzenebutanol Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A618715-0.5mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | 0.5mg |
¥2400.00 | 2023-09-15 | ||
TRC | A618715-10mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | 10mg |
$ 4506.00 | 2023-04-19 | ||
TRC | A618715-.5mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | .5mg |
$ 270.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618715-1mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | 1mg |
¥2200.00 | 2023-09-15 | ||
TRC | A618715-2.5mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | 2.5mg |
$ 1235.00 | 2023-04-19 | ||
TRC | A618715-5mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | 5mg |
$ 2348.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618715-5mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | 5mg |
¥21540.00 | 2023-09-15 | ||
TRC | A618715-0.5mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | 0.5mg |
$ 220.00 | 2022-06-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618715-2.5mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | 2.5mg |
¥11340.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618715-10mg |
β-Amino-4-octylbenzenebutanol Hydrochloride |
168560-42-7 | 10mg |
¥41400.00 | 2023-09-15 |
β-Amino-4-octylbenzenebutanol Hydrochloride 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
β-Amino-4-octylbenzenebutanol Hydrochlorideに関する追加情報
Professional Introduction to β-Amino-4-octylbenzenebutanol Hydrochloride (CAS No. 168560-42-7)
β-Amino-4-octylbenzenebutanol Hydrochloride, a compound with the chemical identifier CAS No. 168560-42-7, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its hydrochloride salt form, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of β-Amino-4-octylbenzenebutanol Hydrochloride incorporates a benzene ring substituted with an amino group at the fourth position and an octyl chain attached to a butanol backbone, making it a versatile intermediate in the synthesis of more complex molecules.
The significance of this compound lies in its utility as a building block for the development of novel therapeutic agents. In recent years, there has been a growing interest in exploring new chemical entities that can modulate biological pathways associated with various diseases. The presence of both amino and hydroxyl functional groups in the molecule allows for diverse chemical modifications, enabling researchers to tailor its pharmacological properties for specific applications. This flexibility has made β-Amino-4-octylbenzenebutanol Hydrochloride a valuable asset in drug discovery programs aimed at addressing unmet medical needs.
Recent studies have highlighted the potential of derivatives of this compound in the development of drugs targeting neurological disorders. The octyl chain enhances lipophilicity, which is crucial for crossing the blood-brain barrier, while the amino group provides a site for further functionalization to improve binding affinity and selectivity. For instance, researchers have investigated analogs of β-Amino-4-octylbenzenebutanol Hydrochloride as potential ligands for serotonin receptors, which play a critical role in mood regulation and cognitive function. Preliminary findings suggest that certain derivatives exhibit promising activity in preclinical models, warranting further exploration.
In addition to its applications in neuropharmacology, β-Amino-4-octylbenzenebutanol Hydrochloride has shown promise in the development of anti-inflammatory agents. The unique structural motif allows for interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Researchers have synthesized and evaluated several derivatives, demonstrating inhibitory effects on key pro-inflammatory cytokines. These findings underscore the compound's potential as a lead molecule for developing novel anti-inflammatory therapies that could offer alternatives to existing treatments with limited efficacy or significant side effects.
The synthesis of β-Amino-4-octylbenzenebutanol Hydrochloride involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the bromination of p-aminophenol followed by nucleophilic substitution with 1-octanol to form β-amino-p-octylphenol. Subsequent reduction and salt formation yield the final product as its hydrochloride salt. This synthetic route underscores the compound's accessibility and scalability, which are essential factors for industrial applications in pharmaceutical manufacturing.
The physicochemical properties of β-Amino-4-octylbenzenebutanol Hydrochloride contribute to its suitability as a pharmaceutical intermediate. The hydrochloride salt form enhances solubility in aqueous media, facilitating formulation into various dosage forms such as tablets and injectables. Additionally, the compound exhibits moderate stability under standard storage conditions, ensuring long-term viability in pharmaceutical products. These attributes make it an attractive candidate for further development into commercialized therapeutics.
Evaluation of the toxicological profile of β-Amino-4-octylbenzenebutanol Hydrochloride is crucial for assessing its safety profile before clinical translation. Preliminary toxicology studies have been conducted to evaluate acute toxicity, repeated dose toxicity, and potential genotoxicity. These studies have shown that the compound exhibits low toxicity at relevant doses, suggesting its safety for further pharmacological investigation. However, comprehensive toxicological assessments are necessary to fully characterize its safety profile and identify any potential risks associated with long-term use.
The future direction of research on β-Amino-4-octylbenzenebutanol Hydrochloride is likely to focus on optimizing its pharmacological properties through structural modifications and exploring new therapeutic applications. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of novel derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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